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Compound of Interest

Compound Name: 2-Fluoro-2-methylbutanoate

Cat. No.: B15496669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of

modern medicinal chemistry and materials science. The unique physicochemical properties of

fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine

bond, can profoundly influence a molecule's biological activity, metabolic stability, and material

characteristics. This technical guide explores the potential research areas for fluorinated

butanoate derivatives, a promising class of compounds with diverse applications. By leveraging

the effects of fluorination on the four-carbon backbone of butanoic acid, researchers can unlock

novel therapeutic agents and advanced materials.

Physicochemical Properties of Fluorinated
Butanoate Derivatives
The position and number of fluorine atoms on the butanoate chain significantly alter its physical

and chemical properties. These modifications can influence lipophilicity, acidity, and reactivity,

which in turn affect the molecule's pharmacokinetic and pharmacodynamic profiles.

Below is a summary of available data on the physical properties of select fluorinated butanoate

derivatives. The data highlights the impact of fluorination on boiling point and density.
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Compound
Name

Structure
Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/mL)

Ethyl

butanoate

CH₃CH₂CH₂

COOCH₂CH₃
C₆H₁₂O₂ 116.16 121 0.879

Ethyl 4,4,4-

trifluorobutan

oate

CF₃CH₂CH₂C

OOCH₂CH₃
C₆H₉F₃O₂ 170.13 127 1.16

Ethyl 2-

fluorobutanoa

te

CH₃CH₂CHF

COOCH₂CH₃
C₆H₁₁FO₂ 134.15 - -

Ethyl 2-

fluoro-3-

oxobutanoate

CH₃COCHFC

OOCH₂CH₃
C₆H₉FO₃ 148.13 183 1.181 at 25°C

Data compiled from various sources. Missing data indicates information not readily available in

the public domain.

Synthesis of Fluorinated Butanoate Derivatives
The synthesis of fluorinated butanoates can be achieved through various methods, depending

on the desired position of the fluorine atom(s). Key strategies include nucleophilic and

electrophilic fluorination reactions.

General Experimental Protocols
2.1.1. Synthesis of α-Fluorinated Butanoate Esters via Electrophilic Fluorination

This protocol describes the direct fluorination of a silyl ketene acetal intermediate using an

electrophilic fluorine source like Selectfluor®.[1]

Step 1: Formation of the Silyl Ketene Acetal. To a solution of the parent butanoate ester in an

anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), a strong, non-nucleophilic base such

as lithium diisopropylamide (LDA) is added dropwise at low temperature (e.g., -78 °C) under

an inert atmosphere (e.g., argon). After stirring for a period to allow for enolate formation, a
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silylating agent (e.g., trimethylsilyl chloride, TMSCl) is added to trap the enolate as the silyl

ketene acetal.

Step 2: Electrophilic Fluorination. The solution containing the in situ generated silyl ketene

acetal is then treated with an electrophilic fluorinating agent, such as N-

fluorobenzenesulfonimide (NFSI) or Selectfluor®. The reaction is typically stirred at low

temperature and gradually allowed to warm to room temperature.

Step 3: Work-up and Purification. The reaction is quenched with a saturated aqueous

solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic

solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with

brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under

reduced pressure. The crude product is then purified by column chromatography on silica gel

to yield the α-fluorinated butanoate ester.

2.1.2. Synthesis of γ-Fluorinated Butanoate Esters

The synthesis of γ-fluorinated butanoates can be approached through nucleophilic substitution

or by using fluorinated building blocks.

From a Hydroxy Precursor: A common strategy involves the conversion of a γ-

hydroxybutanoate ester to a suitable leaving group (e.g., tosylate or mesylate) followed by

nucleophilic fluorination using a fluoride source like potassium fluoride (KF) or

tetrabutylammonium fluoride (TBAF).

Using a Fluorinated Synthon: Alternatively, a fluorinated C1 or C2 synthon can be coupled

with an appropriate butanoate precursor through standard carbon-carbon bond-forming

reactions.

Characterization of Fluorinated Butanoate
Derivatives
Standard analytical techniques are employed to confirm the structure and purity of the

synthesized fluorinated butanoate derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for

structural elucidation. ¹⁹F NMR is particularly valuable for confirming the presence and

chemical environment of the fluorine atoms.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation

pattern of the compound.

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in

the molecule, such as the ester carbonyl group.

NMR Data for Select Fluorinated Butanoate Derivatives:

Compound Nucleus Chemical Shift (δ) ppm

Ethyl 2-fluorobutanoate ¹H Varian A-60[1]

¹³C Data not readily available

Ethyl 3-hydroxybutanoate ¹³C Sigma-Aldrich Co. LLC.[2]

Ethyl 4-aminobenzoate ¹³C SpectraBase[3]

Ethyl 4-bromobenzoate ¹H Varian A-60[4]

Note: Detailed spectral data and coupling constants are available in the cited references.

Potential Research Areas and Applications
The unique properties imparted by fluorine make fluorinated butanoate derivatives attractive

candidates for a range of applications, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Development
4.1.1. Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-known short-chain fatty acid that acts as a pan-histone deacetylase

(HDAC) inhibitor.[5] HDACs are a class of enzymes that play a crucial role in gene expression

regulation, and their dysregulation is implicated in various diseases, including cancer. The
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inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin

structure and the transcription of tumor suppressor genes like p21.[5]

Fluorination of butanoate derivatives could enhance their potency and selectivity as HDAC

inhibitors. The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic

acid (or its ester prodrug), potentially leading to stronger interactions with the zinc ion in the

active site of HDAC enzymes.[6]

Quantitative Data on HDAC Inhibition:

Compound Target IC₅₀ Cell Line

Butyrate HDAC 0.09 mM
HT-29 (human colon

carcinoma)

Data from Waldecker et al. (2008).[7]

Signaling Pathway: HDAC Inhibition by Butyrate

The following diagram illustrates the mechanism of action of butyrate as an HDAC inhibitor,

leading to cell cycle arrest. Fluorinated butanoates are hypothesized to follow a similar

pathway, potentially with enhanced efficacy.
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HDAC Inhibition by Butyrate and Potential Role of Fluorinated Butanoates
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HDAC Inhibition Pathway
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4.1.2. Anticancer and Cytotoxic Activity

As potential HDAC inhibitors, fluorinated butanoate derivatives are promising candidates for

anticancer drug development. The cytotoxic effects of these compounds against various cancer

cell lines warrant thorough investigation. While specific IC₅₀ values for fluorinated butanoates

are not widely reported, the general principle of enhanced bioactivity through fluorination

suggests a fertile area for research.

Workflow for Cytotoxicity Screening:
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Experimental Workflow for Cytotoxicity Screening
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Cytotoxicity Screening Workflow
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4.1.3. Drug Delivery Systems

Fluorinated compounds are increasingly being explored for their utility in drug delivery systems.

The hydrophobic and lipophobic nature of highly fluorinated chains can be exploited to create

novel nanoformulations, such as emulsions and nanoparticles, for targeted drug delivery.[8]

Fluorinated butanoate derivatives could be incorporated into these systems as either the

therapeutic agent or as a component of the delivery vehicle itself, potentially improving drug

solubility, stability, and release kinetics.[9]

Materials Science
The introduction of fluorine into butanoate derivatives can lead to materials with enhanced

thermal stability, chemical resistance, and unique surface properties.[10] Potential applications

in materials science include:

Polymers and Coatings: Fluorinated butanoates can serve as monomers or additives in the

synthesis of fluoropolymers with tailored properties, such as low surface energy for anti-

fouling coatings or high thermal stability for advanced composites.

Liquid Crystals: The polarity and steric profile of fluorinated butanoates could be leveraged in

the design of novel liquid crystalline materials with specific phase behaviors and electro-

optical properties.

Lubricants: The low intermolecular forces characteristic of some fluorinated compounds

could make fluorinated butanoate derivatives suitable for use as high-performance lubricants

or additives.

Future Directions and Conclusion
The field of fluorinated butanoate derivatives presents a rich landscape for future research. Key

areas for further investigation include:

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive evaluation of

how the position and degree of fluorination on the butanoate scaffold affect HDAC inhibition

and cytotoxicity is needed. This will require the synthesis and biological testing of a diverse

library of these compounds.
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Exploration of Other Biological Targets: Beyond HDACs, fluorinated butanoates may interact

with other enzymes or receptors where butyrate or other short-chain fatty acids play a role.

Development of Novel Synthesis Methodologies: Efficient and stereoselective methods for

the synthesis of complex fluorinated butanoate derivatives will be crucial for advancing

research in this area.

Application in Advanced Materials: The potential of these compounds in materials science is

largely untapped and warrants further exploration, particularly in the development of

functional polymers and coatings.

In conclusion, fluorinated butanoate derivatives represent a versatile class of molecules with

significant potential in both medicinal chemistry and materials science. By systematically

exploring their synthesis, properties, and applications, researchers can unlock new

opportunities for the development of innovative therapeutics and advanced materials. The

foundation of knowledge on butyrate's biological activity, coupled with the known effects of

fluorination, provides a strong rationale for the continued investigation of these promising

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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